Ertapenem N-Carboxybenzyl Dimethyl Ester
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Overview
Description
Ertapenem N-Carboxybenzyl Dimethyl Ester is a derivative of the carbapenem antibiotic, Ertapenem. It is a synthetic compound with the molecular formula C32H35N3O9S and a molecular weight of 637.7 g/mol
Preparation Methods
The synthesis of Ertapenem N-Carboxybenzyl Dimethyl Ester involves several steps, starting from the core structure of Ertapenem. The process typically includes the esterification of the carboxylic acid group with benzyl alcohol and dimethyl sulfate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ertapenem N-Carboxybenzyl Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Ertapenem N-Carboxybenzyl Dimethyl Ester has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of carbapenem derivatives, providing insights into their chemical behavior.
Biology: The compound is used in biological studies to understand its interaction with bacterial enzymes and its potential as an antibacterial agent.
Medicine: Research on this compound helps in the development of new antibiotics and understanding the mechanisms of drug resistance.
Industry: It is used in the pharmaceutical industry for the development and testing of new drug formulations.
Mechanism of Action
The mechanism of action of Ertapenem N-Carboxybenzyl Dimethyl Ester involves its interaction with bacterial cell wall synthesis enzymes. The compound binds to penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis.
Comparison with Similar Compounds
Ertapenem N-Carboxybenzyl Dimethyl Ester can be compared with other carbapenem derivatives such as:
Imipenem: Another carbapenem antibiotic with a broader spectrum of activity but less stability against certain beta-lactamases.
Meropenem: Known for its effectiveness against a wide range of bacteria, including Pseudomonas aeruginosa, but requires more frequent dosing.
Doripenem: Similar to Meropenem but with slightly different pharmacokinetic properties.
This compound is unique due to its specific esterification, which may influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H35N3O9S |
---|---|
Molecular Weight |
637.7 g/mol |
IUPAC Name |
methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3R,5R)-5-[(3-methoxycarbonylphenyl)carbamoyl]-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H35N3O9S/c1-17-25-24(18(2)36)29(38)35(25)26(31(40)43-4)27(17)45-22-14-23(28(37)33-21-12-8-11-20(13-21)30(39)42-3)34(15-22)32(41)44-16-19-9-6-5-7-10-19/h5-13,17-18,22-25,36H,14-16H2,1-4H3,(H,33,37)/t17-,18-,22-,23-,24-,25-/m1/s1 |
InChI Key |
AGNVMNVFODYCEG-NPXKOTSJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3C[C@@H](N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)C(C)O |
Origin of Product |
United States |
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